2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158777-67-3
VCID: VC8163571
InChI: InChI=1S/C11H12N2O2.ClH/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10;/h3-6H,1-2H3,(H,12,13)(H,14,15);1H
SMILES: CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

CAS No.: 1158777-67-3

Cat. No.: VC8163571

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride - 1158777-67-3

Specification

CAS No. 1158777-67-3
Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name 2-propan-2-yl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H12N2O2.ClH/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10;/h3-6H,1-2H3,(H,12,13)(H,14,15);1H
Standard InChI Key NOKFGRAOQSVTBB-UHFFFAOYSA-N
SMILES CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl
Canonical SMILES CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The molecular structure of 2-isopropyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (C₁₁H₁₃ClN₂O₂) integrates a benzimidazole scaffold with strategic functionalization. The benzimidazole system comprises a benzene ring fused to an imidazole, with substituents critically influencing electronic and steric properties:

  • Isopropyl group (C₃H₇): Positioned at the 2-position, this branched alkyl chain enhances lipophilicity and modulates intermolecular interactions .

  • Carboxylic acid (-COOH): Located at the 5-position, this group facilitates salt formation (hydrochloride) and participates in hydrogen bonding .

  • Hydrochloride counterion: Improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .

The planar arrangement of the benzimidazole ring allows for π-π stacking interactions, while the isopropyl group introduces steric hindrance that influences reactivity.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight204.22 g/mol
IUPAC Name2-propan-2-yl-3H-benzimidazole-5-carboxylic acid; hydrochloride
SMILESCC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O.Cl
InChIKeyNOKFGRAOQSVTBB-UHFFFAOYSA-N

Synthetic Methodologies

Aqueous-Phase Condensation

A scalable synthesis involves the reaction of 2,3-diaminobenzoic acid 10 with isobutyraldehyde in water under basic conditions :

  • Reaction Setup: 2,3-Diaminobenzoic acid (526 mmol) is dissolved in aqueous NaOH (4M), followed by the addition of isobutyraldehyde-bisulfite adduct.

  • Cyclization: Stirring at 15–25°C for 11 hours induces imidazole ring formation, monitored via HPLC .

  • Acidification: HCl addition precipitates the free acid, which is subsequently converted to the hydrochloride salt .

This method achieves >95% purity with minimal organic solvent use, aligning with green chemistry principles .

Alternative Routes

  • Solvent-Based Synthesis: Traditional approaches employ ethanol or THF, though these require post-reaction purification.

  • Microwave-Assisted Synthesis: Reduces reaction time but faces scalability challenges.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Enhanced by the hydrochloride salt, achieving >50 mg/mL in water at 25°C .

  • Thermal Stability: Decomposition occurs above 250°C, with no observed melting point due to salt dissociation .

  • pH Sensitivity: Stable in acidic conditions (pH 2–4), but undergoes hydrolysis at pH >7, regenerating the free acid .

Table 2: Key Physical Properties

PropertyValueMethod
Solubility in Water52 mg/mL (25°C)Gravimetric
pKa (Carboxylic Acid)3.2 ± 0.1Potentiometric
LogP (Octanol-Water)1.8HPLC

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (d, 6H, -CH(CH₃)₂), 3.20 (m, 1H, -CH(CH₃)₂), 7.35 (d, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 8.15 (d, 1H, Ar-H) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl N-H stretch), 1590 cm⁻¹ (imidazole ring) .

  • HPLC: Retention time 6.2 min (C18 column, 0.1% TFA/MeCN gradient) .

X-ray Crystallography

Single-crystal studies reveal a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the carboxylate and chloride ions (O···Cl distance: 3.05 Å) .

Pharmaceutical Applications

5-HT4 Receptor Agonist Synthesis

This compound serves as a precursor to amide 5, a potent 5-HT4 agonist for gastrointestinal motility disorders :

  • Coupling Reaction: Reacted with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate using chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (CTFH) in water/THF .

  • Bioactivity: The resulting agonist exhibits EC₅₀ = 12 nM at human 5-HT4 receptors .

Antimicrobial Activity

Derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) by inhibiting DNA gyrase.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the isopropyl and carboxylate groups to optimize pharmacokinetics.

  • Drug Delivery Systems: Exploration of nanoparticle carriers to enhance bioavailability.

  • Targeted Therapies: Evaluation in kinase inhibition assays for anticancer applications.

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